1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyrrolidinone ring, and phenyl and chlorophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the phenyl and chlorophenyl substituents. Common reagents used in these reactions include various chlorinating agents, phenoxy compounds, and pyrrolidinone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one include:
- 1-butyl-3-(2-chlorophenyl)-1-phenylurea
- Other benzimidazole derivatives with different substituents
- Pyrrolidinone-based compounds with varying phenyl and chlorophenyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H26ClN3O2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c28-21-9-8-10-22(18-21)31-19-20(17-26(31)32)27-29-24-13-4-5-14-25(24)30(27)15-6-7-16-33-23-11-2-1-3-12-23/h1-5,8-14,18,20H,6-7,15-17,19H2 |
InChI Key |
YUHZBLKEYIZWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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